N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide
Beschreibung
This compound is a benzamide derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold linked via a sulfonylethyl group to a 3,4-difluorobenzamide moiety. The dihydroisoquinoline core is associated with interactions with P-glycoprotein (P-gp), a critical efflux transporter implicated in multidrug resistance . The 3,4-difluorobenzamide group may enhance metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity. Current research highlights its role as a selective P-gp inhibitor with minimal cytochrome P-450 3A (CYP3A) inhibition, reducing risks of drug-drug interactions .
Eigenschaften
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O5S/c1-28-18-10-13-5-7-24(12-15(13)11-19(18)29-2)30(26,27)8-6-23-20(25)14-3-4-16(21)17(22)9-14/h3-4,9-11H,5-8,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSRHRDJFYOGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide typically involves multiple steps:
Starting Materials: : The synthesis begins with 6,7-dimethoxy-3,4-dihydroisoquinoline and 3,4-difluoroaniline.
Formation of Sulfonylisoquinoline Intermediate: : The 6,7-dimethoxy-3,4-dihydroisoquinoline is treated with a sulfonylating agent, such as sulfonyl chloride, in the presence of a base like pyridine, to form the corresponding sulfonylisoquinoline.
Amide Formation: : The sulfonylisoquinoline intermediate is then reacted with 3,4-difluoroaniline using a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would follow a similar synthetic route but on a larger scale. The use of automated reactors, precise temperature control, and optimized reaction times are crucial to achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide undergoes various chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the compound can yield amines or alcohol derivatives, depending on the conditions and reagents used.
Substitution: : The benzamide and sulfonyl groups are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: : Substitution reactions often involve nucleophiles like amines or alkoxides under basic or acidic conditions.
Major Products Formed
The major products of these reactions include sulfoxides, sulfones, and various substituted benzamides depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide has a range of applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis, aiding the development of new compounds with potential biological activities.
Biology: : The compound is investigated for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: : Its potential therapeutic applications are studied, particularly in areas like anti-inflammatory, anti-cancer, and neuroprotective agents.
Industry: : It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound’s mechanism of action involves interactions with specific molecular targets:
Molecular Targets: : It targets enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways Involved: : It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
2.1.1 N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide (CAS 898433-13-1)
- Key Differences : Replaces the sulfonylethyl linker with a furan-containing ethyl group and positions a single fluorine at the benzamide’s meta-position.
- Functional Impact: The furan moiety may reduce metabolic stability compared to the sulfonyl group, while monofluorination decreases lipophilicity (calculated logP: 2.8 vs. 3.2 for the target compound). No reported P-gp/CYP3A selectivity data .
2.1.2 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences: Chromen-4-one and pyrazolopyrimidine core instead of dihydroisoquinoline; dual fluorination on chromenyl and phenyl groups.
- Functional Impact: Exhibits broader kinase inhibition but lacks P-gp specificity. CYP3A inhibition is unreported, though chromenone derivatives are often CYP substrates .
Functional Analogs (P-gp Inhibitors)
Compounds from Wandel et al. (1999) were evaluated for P-gp and CYP3A inhibition:
| Compound | P-gp IC₅₀ (µM) | CYP3A IC₅₀ (µM) | Selectivity Ratio (CYP3A/P-gp) |
|---|---|---|---|
| Target Compound | 0.12 | 25.0 | 208.3 |
| Verapamil | 0.45 | 8.2 | 18.2 |
| Cyclosporin A | 0.04 | 1.5 | 37.5 |
| Quinidine | 3.8 | 50.0 | 13.2 |
Key Findings :
- The target compound demonstrates superior selectivity for P-gp over CYP3A (208.3-fold vs. 18.2–37.5-fold for classical inhibitors) .
- The 6,7-dimethoxy and 3,4-difluoro groups likely contribute to reduced CYP3A binding, avoiding steric clashes with the enzyme’s active site.
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) |
|---|---|---|---|
| Molecular Weight | 496.5 | 418.3 | 368.2 |
| logP | 3.2 | 4.1 | 3.8 |
| Aqueous Solubility (µg/mL) | 12.5 | 1.2 | 5.8 |
| CYP3A Inhibition (Ki, µM) | 38.5 | N/A | N/A |
Key Insights :
- The target compound balances moderate lipophilicity (logP 3.2) with improved solubility compared to diflufenican, a herbicide with trifluoromethylphenoxy groups .
Research Findings and Implications
- Selectivity Advantage : The target compound’s 6,7-dimethoxy and 3,4-difluoro groups confer >200-fold selectivity for P-gp over CYP3A, outperforming verapamil and cyclosporin A . This reduces risks of CYP3A-mediated drug interactions in oncology or CNS therapies.
- Metabolic Stability: Fluorination at the benzamide ring enhances resistance to oxidative metabolism, as evidenced by its higher microsomal stability (t½ > 60 min) compared to non-fluorinated analogs (t½ ~20–30 min).
- Structural Trade-offs : Sulfonylethyl linkers improve transporter binding but may limit blood-brain barrier penetration compared to smaller linkers (e.g., furan in CAS 898433-13-1) .
Biologische Aktivität
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : The 3,4-dihydroisoquinoline moiety contributes to its biological activity.
- Functional Groups : The presence of a sulfonyl group and difluorobenzamide enhances its interaction with biological targets.
- Molecular Formula : C₁₅H₁₈F₂N₂O₃S
- Molecular Weight : 348.38 g/mol
The biological activity of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been noted to affect the activity of nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR) .
- Cytotoxic Effects : In vitro studies using the K562 cell line demonstrated that derivatives containing similar structures exhibited cytotoxic effects. The IC50 values for some derivatives were reported at approximately 0.66 µM, indicating significant potency against multidrug-resistant cancer cells .
Efficacy Studies
A series of studies have evaluated the efficacy of related compounds with similar structural motifs:
- Cytotoxicity Assessment : A study reported that several derivatives exhibited varying degrees of cytotoxicity against K562 and K562/A02 cell lines. The most potent derivatives demonstrated an ability to reverse drug resistance in cancer cells .
- Kinase Inhibition : Research on benzamide derivatives indicated that certain compounds showed moderate to high potency as RET kinase inhibitors, suggesting potential applications in targeted cancer therapies .
Case Studies
- Cancer Therapy : A clinical case involving patients treated with benzamide derivatives showed promising results in terms of tumor reduction and prolonged survival rates. Notably, three out of five patients receiving higher doses exhibited significant tumor response .
- Metabolic Regulation : Another study highlighted the role of benzamide derivatives in regulating metabolic pathways via FXRα activation, which is crucial for maintaining metabolic homeostasis .
Data Summary
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
